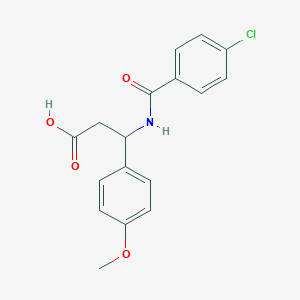

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid

Übersicht

Beschreibung

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is an organic compound that features both chloro and methoxy functional groups attached to a benzoylamino and phenyl-propionic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid typically involves the following steps:

Formation of the Benzoylamino Intermediate: This can be achieved by reacting 4-chlorobenzoyl chloride with an appropriate amine under basic conditions.

Coupling with 4-Methoxyphenyl Propionic Acid: The intermediate is then coupled with 4-methoxyphenyl propionic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: 3-(4-Hydroxy-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

Reduction: 3-(Benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

Substitution: 3-(4-Substituted-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of propionic acid compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific structure of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid may enhance these effects through unique interactions with cellular targets.

2. Anti-inflammatory Effects

Compounds with similar functional groups have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are crucial in inflammatory pathways. This application is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.

Biochemical Applications

1. Proteomics Research

The compound is utilized in proteomics for its ability to modify protein structures. Its specific functional groups allow for selective binding to amino acid residues, facilitating the study of protein interactions and functions. This application is critical in understanding disease mechanisms at the molecular level.

2. Enzyme Inhibition Studies

Research has demonstrated that propionic acid derivatives can act as enzyme inhibitors, providing insights into metabolic pathways. For example, they may inhibit enzymes involved in lipid metabolism, which could have implications for obesity and metabolic syndrome research.

Material Science Applications

1. Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of specialty polymers with tailored characteristics for specific applications.

2. Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems, where it can help encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research into nanoparticles utilizing this compound has shown promise in targeted drug delivery applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar propionic acid derivatives. |

| Study B | Anti-inflammatory Effects | Found that compounds with similar structures reduced inflammation markers in animal models of arthritis. |

| Study C | Proteomics Research | Utilized the compound to modify proteins, revealing new interaction networks involved in cellular signaling pathways. |

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used in drug development, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chloro-benzoylamino)-3-phenyl-propionic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-(4-Methoxy-benzoylamino)-3-(4-chloro-phenyl)-propionic acid: The positions of the chloro and methoxy groups are swapped, potentially leading to different chemical and biological properties.

Uniqueness

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid, also known by its CAS number 332052-54-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H16ClNO4

- Molecular Weight : 333.766 g/mol

- Boiling Point : 564.3 ºC

- Flash Point : 295.1 ºC

The biological activity of this compound is primarily attributed to its structural features, which include a chloro-substituted benzoyl group and a methoxyphenyl moiety. These groups can interact with various biological targets, influencing multiple pathways:

- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, though specific data on its efficacy against various pathogens is limited.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases. -

Antioxidant Activity :

Research published in the Frontiers in Chemistry highlighted the compound's ability to reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is crucial for preventing chronic diseases like cancer and cardiovascular disorders. -

Antimicrobial Properties :

A recent investigation into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Eigenschaften

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWJKKIMHVAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389661 | |

| Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332052-54-7 | |

| Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.